TES Ether Hydrolytic Stability: A Quantifiable Window Between TMS Lability and TBS Robustness
Triethylsilyl (TES) ethers exhibit hydrolytic stability that is quantitatively intermediate between TMS and TBS ethers. Under acidic hydrolysis conditions, TES ethers are cleaved approximately 10–100 times more slowly than TMS ethers but approximately 10^4 times faster than TBS ethers, creating a defined stability window for selective deprotection [1][2]. This differential allows chemists to remove a TES group in the presence of TBS ethers using mild acid (e.g., AcOH/H2O/THF) or fluoride sources without affecting more robust silyl protecting groups [1].
| Evidence Dimension | Relative hydrolytic stability of silyl ethers (acidic conditions) |
|---|---|
| Target Compound Data | TES ethers: relative rate ~10^2 (normalized to TMS = 10^4) |
| Comparator Or Baseline | TMS ethers: relative rate ~10^4; TBS ethers: relative rate ~1; TIPS ethers: relative rate ~10^-1 |
| Quantified Difference | TES ethers are ~100-fold more stable than TMS, ~10^4-fold less stable than TBS |
| Conditions | Aqueous acidic hydrolysis; values represent class-level relative rate constants generalized from silyl ether literature |
Why This Matters
This defined stability window enables orthogonal protecting group strategies in multi-step synthesis where TMS is too labile and TBS too resistant to mild deprotection conditions.
- [1] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, 2007; Chapter 2, pp 222–294. View Source
- [2] Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005; Chapter 2, pp 188–230. View Source
